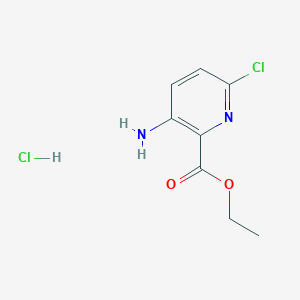
Ethyl 3-amino-6-chloropicolinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-6-chloropicolinate hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.08 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 3-position, and a chlorine atom at the 6-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-chloropicolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-chloropyridin-3-ylamine.
Reaction Conditions: The starting material is reacted with ethanol and toluene in the presence of a palladium catalyst, such as dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and triethylamine.
Purification: The reaction mixture is then filtered, and the solvents are removed.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions: Ethyl 3-amino-6-chloropicolinate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amination: The amino group at the 3-position can participate in amination reactions to form derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate ester hydrolysis.
Amination: Amination reactions can be carried out using reagents like ammonia or primary amines under mild heating.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Ester Hydrolysis: 3-amino-6-chloropicolinic acid.
Amination: Aminated derivatives with different amine groups attached to the 3-position.
科学的研究の応用
Ethyl 3-amino-6-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The specific mechanism of action of Ethyl 3-amino-6-chloropicolinate hydrochloride depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and ester groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Ethyl 3-amino-6-bromopicolinate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-amino-6-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-amino-6-methylpicolinate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 3-amino-6-chloropicolinate hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific substitution reactions that may not be possible with other halogen or alkyl-substituted derivatives.
特性
分子式 |
C8H10Cl2N2O2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
ethyl 3-amino-6-chloropyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-2-13-8(12)7-5(10)3-4-6(9)11-7;/h3-4H,2,10H2,1H3;1H |
InChIキー |
OTIRGVPQTGBGTF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


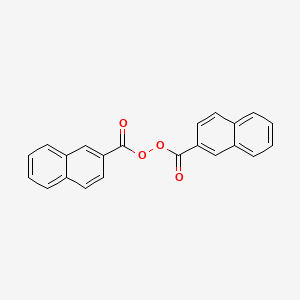
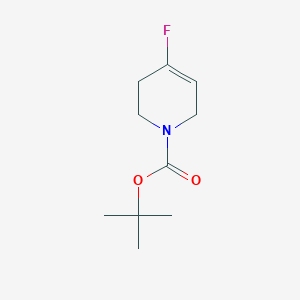
![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
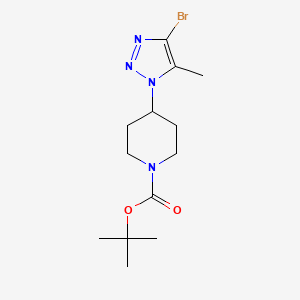
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
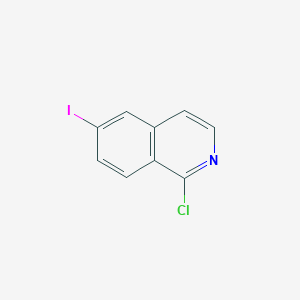
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
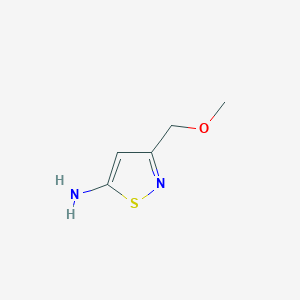

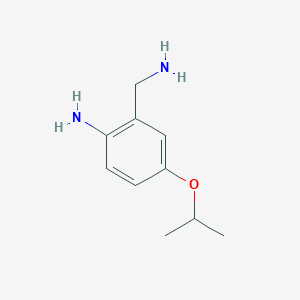
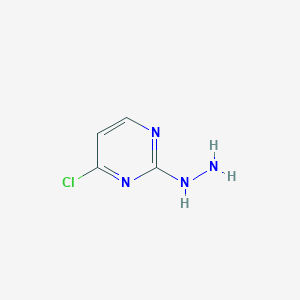
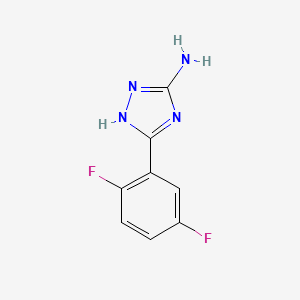
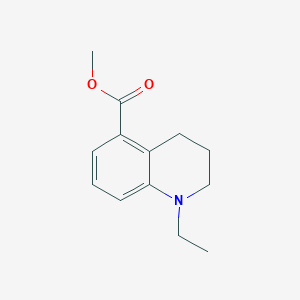
![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
